4-formyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-10-9(12)8-4-2-7(6-11)3-5-8/h2-6H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQLPZUXDZETND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440650 | |

| Record name | 4-formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167837-57-2 | |

| Record name | 4-formyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-formyl-N-methylbenzamide: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 4-formyl-N-methylbenzamide, a versatile bifunctional molecule of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role as a precursor in the development of targeted therapeutics.

Introduction: The Strategic Importance of 4-formyl-N-methylbenzamide

4-formyl-N-methylbenzamide (CAS No: 167837-57-2) is a substituted aromatic compound featuring both an aldehyde and an N-methylated amide functional group.[1] This unique combination of a reactive formyl group and a stable amide moiety makes it a valuable intermediate in multi-step organic syntheses. The aldehyde allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the N-methylbenzamide portion can influence solubility, metabolic stability, and target engagement of the final molecule.

Its primary significance in the current landscape of drug development lies in its utility as a key building block for the synthesis of Janus kinase (JAK) inhibitors.[2] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling pathways, and their dysregulation is implicated in numerous autoimmune diseases and myeloproliferative neoplasms. Consequently, the development of specific JAK inhibitors is a major focus of modern medicinal chemistry.

Chemical Structure and Physicochemical Properties

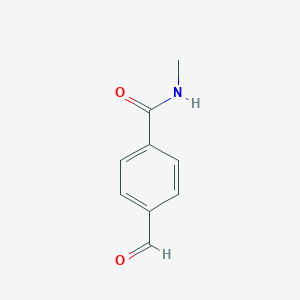

The chemical structure of 4-formyl-N-methylbenzamide is characterized by a benzene ring para-substituted with a formyl group (-CHO) and an N-methylbenzamide group (-C(=O)NHCH₃).

Caption: 2D Chemical Structure of 4-formyl-N-methylbenzamide.

The physicochemical properties of 4-formyl-N-methylbenzamide are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 167837-57-2 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Off-white to light yellow solid | - |

| Melting Point | 160-161 °C | - |

| Boiling Point (Predicted) | 358.9 ± 25.0 °C | - |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | - |

| Solubility | While specific data for 4-formyl-N-methylbenzamide is not readily available, analogous benzamides are generally soluble in organic solvents like DMSO and DMF, and sparingly soluble in water. | - |

Spectroscopic Characterization

The structural elucidation of 4-formyl-N-methylbenzamide is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Aldehydic Proton (CHO): A singlet peak is expected in the downfield region, typically around 9.8-10.1 ppm . This significant downfield shift is due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (C₆H₄): The para-substituted benzene ring will show two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-withdrawing formyl and amide groups will appear further downfield compared to the protons meta to these groups. Expected chemical shifts are in the range of 7.8-8.2 ppm .

-

Amide Proton (NH): A broad singlet or a quartet (due to coupling with the N-methyl protons) is expected around 8.0-8.5 ppm . The chemical shift can be highly dependent on the solvent and concentration.

-

N-Methyl Protons (NHCH₃): A doublet (if coupled to the NH proton) or a singlet (if decoupling occurs) is anticipated around 2.8-3.0 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

-

Aldehydic Carbonyl (CHO): A peak in the highly deshielded region, around 190-195 ppm .

-

Amide Carbonyl (C=O): A peak around 165-170 ppm .

-

Aromatic Carbons (C₆H₄): Four distinct signals are expected for the aromatic carbons. The carbon attached to the formyl group (ipso-carbon) and the carbon attached to the amide group will have characteristic chemical shifts. The other two aromatic carbons will also have distinct signals. The expected range is 120-140 ppm .

-

N-Methyl Carbon (NHCH₃): A peak in the upfield region, around 26-30 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups.

-

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

-

C-H Stretch (Aromatic and Aldehydic): Peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and a characteristic pair of peaks for the aldehydic C-H stretch around 2820 cm⁻¹ and 2720 cm⁻¹ .

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹ .

-

C=O Stretch (Amide I band): A strong, sharp peak around 1640-1680 cm⁻¹ .

-

N-H Bend (Amide II band): A peak around 1510-1550 cm⁻¹ .

-

C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹ .

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 163 , corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the formyl group (M-29), the methyl group (M-15), and cleavage of the amide bond, leading to characteristic fragment ions.

Synthesis of 4-formyl-N-methylbenzamide: A Step-by-Step Protocol

The synthesis of 4-formyl-N-methylbenzamide is typically achieved through the amidation of 4-formylbenzoic acid with methylamine. This is a standard nucleophilic acyl substitution reaction. The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an activated ester, to facilitate the reaction with the amine.

Caption: General workflow for the synthesis of 4-formyl-N-methylbenzamide.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes the synthesis of 4-formyl-N-methylbenzamide from 4-formylbenzoic acid.

Materials:

-

4-formylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Methylamine solution (e.g., 2 M in THF or 40% in water)

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, condenser, ice bath

Procedure:

Part A: Formation of 4-formylbenzoyl chloride

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-formylbenzoic acid (1.0 eq) in anhydrous DCM.

-

Activation: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). To this suspension, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used in the next step without further purification.

Part B: Amidation Reaction

-

Reaction Setup: In a separate flask, dissolve methylamine solution (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Addition of Acyl Chloride: Dissolve the crude 4-formylbenzoyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the stirred methylamine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 4-formyl-N-methylbenzamide.

Causality behind Experimental Choices:

-

Activation of Carboxylic Acid: Carboxylic acids are not reactive enough to undergo direct amidation. Conversion to a more electrophilic acyl chloride using thionyl chloride or oxalyl chloride is a standard and efficient method. The catalytic DMF facilitates this conversion via the formation of a Vilsmeier reagent.

-

Use of a Base: The amidation reaction produces HCl as a byproduct. A non-nucleophilic base like triethylamine is added to neutralize the acid, which would otherwise protonate the methylamine, rendering it non-nucleophilic.

-

Controlled Temperature: The addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Applications in Drug Development: A Precursor to JAK Inhibitors

The bifunctional nature of 4-formyl-N-methylbenzamide makes it a valuable synthon for building more complex molecules. A prominent application is in the synthesis of potent and selective JAK inhibitors.

The general strategy involves utilizing the aldehyde for the construction of a heterocyclic core that is crucial for binding to the kinase, while the N-methylbenzamide moiety often serves as a key pharmacophoric element that can be further modified to fine-tune the inhibitor's properties.

Caption: Synthetic utility of 4-formyl-N-methylbenzamide in the synthesis of JAK inhibitors.

The Role of the 4-formyl and N-methyl Groups:

-

The 4-formyl group acts as a versatile handle for constructing the core scaffold of the inhibitor. For instance, it can undergo a condensation reaction with an appropriate amine-containing heterocycle to form a larger, more complex ring system that is designed to fit into the ATP-binding pocket of the JAK enzyme.

-

The N-methylbenzamide group plays a multifaceted role. The N-methyl group can enhance metabolic stability by preventing N-dealkylation, a common metabolic pathway for secondary amides. Furthermore, the benzamide moiety can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors. The aromatic ring can also be further substituted to modulate potency, selectivity, and pharmacokinetic properties.

The specific design and synthesis of JAK inhibitors are highly proprietary and vary between different pharmaceutical development programs. However, the recurring use of scaffolds derived from 4-formyl-N-methylbenzamide underscores its importance in this therapeutic area.

Safety and Handling

4-formyl-N-methylbenzamide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

Conclusion

4-formyl-N-methylbenzamide is a strategically important building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for the efficient construction of complex molecular architectures. As the quest for more selective and potent kinase inhibitors continues, the utility of versatile synthons like 4-formyl-N-methylbenzamide is likely to grow, making it a valuable tool for researchers and drug development professionals.

References

-

PubChem. (n.d.). 4-formyl-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). JAK inhibitor compound and use thereof.

-

SpectraBase. (n.d.). 4-formyl-N-methyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-formyl-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-formyl-N-methylbenzamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-formyl-N-methylbenzamide, a bifunctional aromatic compound, is a molecule of significant interest in medicinal chemistry and organic synthesis. Featuring both an aldehyde and a secondary amide functional group on a central benzene ring, it serves as a versatile building block for the construction of more complex molecular architectures. Its structural motifs are found in various pharmacologically active compounds, making it a valuable intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-formyl-N-methylbenzamide, detailed protocols for its synthesis and characterization, and an exploration of its applications, particularly in the context of drug discovery.

Molecular Structure and Identification

The structure of 4-formyl-N-methylbenzamide is characterized by a benzamide core with a formyl group at the 4-position of the aromatic ring and a methyl group on the amide nitrogen.

dot digraph "4-formyl-N-methylbenzamide_Structure" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape=plaintext, fontname="Arial"];

} Caption: Chemical structure of 4-formyl-N-methylbenzamide.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-formyl-N-methylbenzamide |

| CAS Number | 167837-57-2[1] |

| Molecular Formula | C₉H₉NO₂[2] |

| Molecular Weight | 163.17 g/mol |

| Canonical SMILES | CNC(=O)c1ccc(cc1)C=O |

Physical Properties

4-formyl-N-methylbenzamide is an off-white to light yellow solid at room temperature. A summary of its key physical properties is presented in Table 2. It is important to note that while the melting point is experimentally determined, some other physical properties are predicted values from computational models.

Table 2: Physical Properties of 4-formyl-N-methylbenzamide

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | Generic supplier data |

| Melting Point | 160-161 °C | ChemicalBook |

| Boiling Point (Predicted) | 358.9 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.153 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 14.35 ± 0.46 | ChemicalBook |

| Solubility | Based on the principle of "like dissolves like," 4-formyl-N-methylbenzamide is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols (methanol, ethanol), and sparingly soluble in water and nonpolar solvents like hexanes. The presence of the polar amide and aldehyde groups contributes to its solubility in polar media, while the aromatic ring provides some nonpolar character. |

Chemical Properties and Reactivity

The chemical behavior of 4-formyl-N-methylbenzamide is dictated by its two primary functional groups: the aromatic aldehyde and the N-methylbenzamide.

Aldehyde Group Reactivity: The formyl group is a versatile functional handle for a variety of chemical transformations. It can undergo:

-

Oxidation: to the corresponding carboxylic acid (terephthalic acid mono-N-methylamide).

-

Reduction: to the corresponding alcohol (4-(hydroxymethyl)-N-methylbenzamide).

-

Reductive Amination: to form various secondary or tertiary amines.

-

Wittig Reaction: to form alkenes.

-

Aldol and related condensation reactions.

The reactivity of the aromatic aldehyde is somewhat attenuated compared to aliphatic aldehydes due to the resonance stabilization of the benzene ring.[3][4]

Amide Group Stability: The N-methylbenzamide group is generally stable under neutral and mildly acidic or basic conditions. The amide bond is resonance-stabilized, making it less susceptible to nucleophilic attack compared to other carbonyl compounds. Hydrolysis of the amide bond typically requires forcing conditions, such as prolonged heating in strong acid or base.

Storage and Stability: For long-term storage, it is recommended to keep 4-formyl-N-methylbenzamide in a cool, dry place, under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aldehyde group.[3]

Synthesis of 4-formyl-N-methylbenzamide

A common and efficient method for the synthesis of 4-formyl-N-methylbenzamide is the amidation of 4-formylbenzoic acid. This can be achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by reaction with methylamine.

Experimental Protocol: Synthesis from 4-Formylbenzoic Acid

This protocol describes the synthesis of 4-formyl-N-methylbenzamide from 4-formylbenzoic acid and methylamine via an acid chloride intermediate.

Materials:

-

4-Formylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Acid Chloride Formation:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the starting material by TLC.

-

-

Amidation:

-

In a separate flask, dissolve methylamine solution (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool this amine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared 4-formylbenzoyl chloride solution from step 1 to the stirred amine solution via a dropping funnel, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 4-formyl-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Spectroscopic Characterization

Accurate structural elucidation is crucial for confirming the identity and purity of synthesized 4-formyl-N-methylbenzamide. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehydic proton (-CHO) |

| ~7.9 | d | 2H | Aromatic protons ortho to the formyl group |

| ~7.6 | d | 2H | Aromatic protons ortho to the amide group |

| ~6.2 | br s | 1H | Amide proton (-NH-) |

| ~3.0 | d | 3H | Methyl protons (-NCH₃) |

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehydic carbonyl carbon (-CHO) |

| ~167 | Amide carbonyl carbon (-CONH-) |

| ~140 | Aromatic quaternary carbon attached to the formyl group |

| ~138 | Aromatic quaternary carbon attached to the amide group |

| ~130 | Aromatic CH carbons ortho to the formyl group |

| ~128 | Aromatic CH carbons ortho to the amide group |

| ~27 | Methyl carbon (-NCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of 4-formyl-N-methylbenzamide will show characteristic absorption bands corresponding to its functional groups.

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (amide) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde carbonyl) |

| ~1640 | Strong | C=O stretch (amide I band) |

| ~1540 | Medium | N-H bend and C-N stretch (amide II band) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

The mass spectrum of 4-formyl-N-methylbenzamide obtained by electron ionization (EI) would be expected to show a molecular ion peak and characteristic fragmentation patterns. A GC-MS spectrum is available on SpectraBase.[4]

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 163 | [M]⁺ (Molecular ion) |

| 134 | [M - CHO]⁺ |

| 106 | [M - NHCH₃ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Applications in Drug Development: A Precursor for Kinase Inhibitors

4-formyl-N-methylbenzamide and its structural analogs are valuable intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors. The Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways that regulate cell growth, differentiation, and immune responses, are important targets in the treatment of myeloproliferative neoplasms and inflammatory diseases.[5]

The 4-formyl-N-methylbenzamide scaffold provides key features for the synthesis of JAK inhibitors:

-

Aromatic Core: The central benzene ring serves as a rigid scaffold for the attachment of other pharmacophoric groups.

-

Amide Linker: The N-methylbenzamide moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with the kinase active site. The methyl group can also be important for tuning solubility and metabolic stability.

-

Formyl Group: This reactive handle allows for the introduction of various heterocyclic systems that are often crucial for potent and selective kinase inhibition. For instance, the aldehyde can be used to construct pyrimidine, purine, or other nitrogen-containing ring systems that mimic the adenine part of ATP, the natural substrate of kinases.[6]

While no specific JAK inhibitor in clinical use is directly synthesized from 4-formyl-N-methylbenzamide, the structural motifs are highly relevant. Many reported JAK2 inhibitors feature a central aromatic core with an amide linker and a heterocyclic system, underscoring the importance of building blocks like 4-formyl-N-methylbenzamide in the exploration of new chemical space for kinase inhibitor discovery.[5][7]

Safety and Handling

4-formyl-N-methylbenzamide is classified as a hazardous substance. It is harmful if swallowed or inhaled, and causes skin and eye irritation. It may also cause respiratory irritation. When handling this compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302, H315, H319, H332, H335

Conclusion

4-formyl-N-methylbenzamide is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including potent kinase inhibitors. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an analysis of its spectroscopic characteristics. As the demand for novel targeted therapies continues to grow, the utility of such well-characterized and reactive intermediates will undoubtedly remain high in the field of drug discovery and development.

References

-

SpectraBase. 4-formyl-N-methyl-benzamide. [Link]

-

Quora. Why is benzaldehyde less reactive than aliphatic aldehyde?. [Link]

-

PubChem. 4-formyl-N-(1-methylethyl)benzamide. [Link]

-

PubChem. 4-formyl-N-methylbenzamide. [Link]

-

Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. [Link]

-

Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

-

ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

AZoOptics. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

PubChem. N-Methylbenzamide. [Link]

-

PMC - PubMed Central. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

Semantic Scholar. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. [Link]

-

PMC - NIH. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

-

NIH. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. [Link]

Sources

- 1. 4-FORMYL-N-METHYLBENZAMIDE [chemicalbook.com]

- 2. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Formyl-N-(1-methylethyl)benzamide | C11H13NO2 | CID 83270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 4-formyl-N-methylbenzamide for Advanced Research

This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development, providing comprehensive information on the physicochemical properties, synthesis, analysis, and applications of 4-formyl-N-methylbenzamide.

Introduction

4-formyl-N-methylbenzamide (CAS No. 167837-57-2) is a specialized organic compound characterized by a benzamide scaffold bearing both a formyl and an N-methyl group.[1][2] This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and organic synthesis. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, while the N-methylbenzamide core is a structural motif found in various biologically active molecules. This guide provides a detailed exploration of its properties and applications, grounded in established scientific principles and methodologies.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of 4-formyl-N-methylbenzamide is critical for its effective application in research and development.

Key Properties

The essential physicochemical data for 4-formyl-N-methylbenzamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1][3][4] |

| Molecular Weight | 163.17 g/mol | [1][4] |

| CAS Number | 167837-57-2 | [1][3][4] |

| Appearance | White solid | [2] |

| Melting Point | 160-161 °C | [2] |

| Boiling Point (Predicted) | 358.9 ± 25.0 °C | [2] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [1] |

| LogP (Predicted) | 1.25 | [1] |

Structural Representation

The chemical structure of 4-formyl-N-methylbenzamide is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D structure of 4-formyl-N-methylbenzamide.

Part 2: Synthesis and Purification

The synthesis of 4-formyl-N-methylbenzamide is typically achieved through the amidation of 4-formylbenzoic acid with methylamine. This reaction is a classic example of nucleophilic acyl substitution at the carboxyl group.

Underlying Principles of Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires high temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated using a coupling agent. Common coupling agents include carbodiimides (like EDC) or phosphonium/uronium salts (like HBTU). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with the amine.

Experimental Protocol: Amidation of 4-formylbenzoic acid

This protocol describes a general procedure for the synthesis of 4-formyl-N-methylbenzamide from 4-formylbenzoic acid and methylamine using a carbodiimide coupling agent.

Materials:

-

4-Formylbenzoic acid

-

Methylamine (as a solution in THF or water)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Addition of Amine: Add methylamine solution (1.2 eq) to the reaction mixture and stir for 10 minutes at room temperature.

-

Activation: Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-formyl-N-methylbenzamide.

Caption: General workflow for the synthesis of 4-formyl-N-methylbenzamide.

Part 3: Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of 4-formyl-N-methylbenzamide makes it a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Intermediate for Kinase Inhibitors

A notable application of 4-formyl-N-methylbenzamide is its use as a reagent in the synthesis of 3,4-ring fused 7-azaindoles and deazapurines, which are potent inhibitors of Janus kinase 2 (JAK2).[3] JAK2 is a tyrosine kinase that plays a crucial role in cytokine signaling pathways, and its dysregulation is implicated in various myeloproliferative neoplasms and autoimmune diseases. The formyl group of 4-formyl-N-methylbenzamide can participate in cyclization reactions to form the heterocyclic core of these inhibitors, while the N-methylbenzamide moiety can be crucial for binding to the target protein.

Caption: Simplified JAK-STAT signaling pathway and the role of JAK2 inhibitors.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 4-formyl-N-methylbenzamide.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), aromatic protons (in the range of 7-8 ppm), and the N-methyl protons (around 2.8-3.0 ppm). The coupling patterns of the aromatic protons can confirm the 1,4-disubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum should exhibit characteristic peaks for the carbonyl carbons of the aldehyde and amide, as well as signals for the aromatic and N-methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide and aldehyde, and C-H stretching of the aromatic ring and aldehyde.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using gas chromatography-mass spectrometry (GC-MS), can confirm the molecular weight of the compound.[2] The mass spectrum will show a molecular ion peak corresponding to the molecular weight (163.17 m/z).

Part 5: Safety and Handling

Proper safety precautions must be observed when handling 4-formyl-N-methylbenzamide.

Hazard Identification

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

ChemSrc. (2024). Benzamide, 4-formyl-N-methyl- (9CI) | CAS#:167837-57-2. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-formyl-N-methyl-benzamide. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Formyl-N-methylbenzamide. Retrieved from a search for the specific product on the AK Scientific website.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-formyl-N-methylbenzamide: Melting and Boiling Point Determination

This technical guide provides a comprehensive framework for the determination of two critical physicochemical properties of 4-formyl-N-methylbenzamide: its melting point and boiling point. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel chemical entities. This document emphasizes not only the procedural steps but also the underlying scientific principles to ensure data integrity and reproducibility.

Introduction to 4-formyl-N-methylbenzamide

4-formyl-N-methylbenzamide is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. As a bifunctional molecule, possessing both an aldehyde and an amide group, it serves as a versatile building block in organic synthesis. Accurate characterization of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its use in further research and development. These parameters provide a primary indication of purity and are essential for process optimization and quality control.

Data Presentation: Physicochemical Properties

While specific experimentally determined values for the melting and boiling points of 4-formyl-N-methylbenzamide are not widely reported in public literature, this guide provides the robust experimental procedures to ascertain them. For context, data for structurally related compounds are presented below to offer an estimated range.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Reported Boiling Point (°C) |

| N-Methylbenzamide | C₈H₉NO | 135.16 | 76-78[1][2] | 167 (at 11 mmHg)[1][2] |

| 4-Methylbenzamide | C₈H₉NO | 135.16 | 159-162[3] | Not available |

| 4-formyl-N-methylbenzamide | C₉H₉NO₂ | 163.17 | To be determined | To be determined |

The presence of the polar formyl group in the para position of 4-formyl-N-methylbenzamide is expected to increase intermolecular forces (dipole-dipole interactions and potentially hydrogen bonding) compared to N-methylbenzamide and 4-methylbenzamide. This would likely result in a higher melting point and boiling point than its non-formylated analogs.

Part 1: Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[4] Therefore, melting point determination is a crucial first indicator of sample purity.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which allows for precise temperature control and observation.

Materials:

-

4-formyl-N-methylbenzamide (dry, powdered sample)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 4-formyl-N-methylbenzamide sample is completely dry, as residual solvent can depress the melting point.[5] If necessary, dry the sample under vacuum. Gently crush the crystalline sample into a fine powder using a clean, dry mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to compact the sample into the bottom. The packed sample height should be between 2-4 mm for optimal heat transfer and clear observation.[5]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to approximate the melting point. Set a fast ramp rate (e.g., 10-20°C/minute).[5][6] Record the approximate temperature at which the sample melts.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with a freshly packed sample. Set the starting temperature to about 10-15°C below the approximate melting point and a slow heating rate of 1-2°C per minute. A slow ramp rate is critical for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.

Self-Validating System:

-

Calibration: Before the analysis, the accuracy of the melting point apparatus's thermometer should be verified using certified standards with known melting points (e.g., urea, cinnamic acid).[6]

-

Duplicate Measurements: Perform the determination in duplicate or triplicate to ensure reproducibility. Consistent results across multiple measurements enhance the trustworthiness of the data.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly sensitive to atmospheric pressure; therefore, it is standard practice to report the pressure at which the boiling point was measured. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for small sample quantities and is a reliable way to determine the boiling point of a liquid.[7]

Materials:

-

4-formyl-N-methylbenzamide (assuming it is a liquid at the test temperature or can be melted without decomposition)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer with a side-arm for attachment

-

Heating apparatus (e.g., Thiele tube with high-boiling mineral oil or a digital melting point apparatus with a boiling point function)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of the liquid 4-formyl-N-methylbenzamide to the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with the open end facing down.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in the heating bath (Thiele tube or apparatus block), ensuring the heat is distributed evenly.[7] Begin heating the bath. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Reaching the Boiling Point: As the temperature approaches the boiling point of the sample, the vapor pressure of the liquid will increase, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]

-

Observation and Recording: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly. The bubbling will slow down and eventually stop. The exact moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube is when the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this precise moment is the boiling point of the liquid. Record this temperature.

-

Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard sea-level pressure (760 mmHg), the observed boiling point may need to be corrected.

Self-Validating System:

-

Known Standards: Calibrate the procedure using a liquid with a well-documented boiling point (e.g., distilled water or toluene) to ensure the accuracy of the technique and thermometer.

-

Controlled Cooling: The rate of cooling is crucial. If cooling is too rapid, the recorded boiling point may be inaccurate. The process should be slow enough to accurately pinpoint the temperature at which the liquid enters the capillary.

Visualization of Micro Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The determination of the melting and boiling points of 4-formyl-N-methylbenzamide is a fundamental exercise in chemical characterization. By adhering to the detailed protocols outlined in this guide, researchers can obtain reliable and reproducible data. The emphasis on slow, controlled temperature changes, apparatus calibration, and careful observation forms the bedrock of trustworthy physicochemical analysis. This information is indispensable for establishing the identity and purity of synthesized compounds, thereby underpinning the integrity of subsequent scientific investigations and development efforts.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Toronto. Melting point determination. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Calgary. BOILING POINT DETERMINATION. [Link]

-

St. John's University. Experiment 1 - Melting Points. [Link]

-

Unknown. Experiment name / Determination of Boiling point Purpose. [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Concept. [Link]

-

University of Calgary. Micro-boiling point measurement. [Link]

-

Rogers, R. (2012, August 16). Melting Point Determination. University of South Alabama. [Link]

-

PubChem. 4-formyl-N-methylbenzamide. [Link]

-

ChemSynthesis. 4-methylbenzamide. [Link]

Sources

solubility of 4-formyl-N-methylbenzamide in organic solvents

An In-Depth Technical Guide to the Solubility of 4-formyl-N-methylbenzamide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that governs the feasibility of chemical synthesis, purification, formulation, and bioavailability in drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 4-formyl-N-methylbenzamide (CAS: 167837-57-2), a key building block in medicinal chemistry, notably in the synthesis of potent JAK2 inhibitors.[1] Lacking extensive published quantitative data for this specific molecule, this whitepaper establishes a robust predictive framework grounded in fundamental chemical principles, structural analysis, and comparative data from analogous benzamides. We present detailed, field-proven experimental protocols for accurate solubility determination, enabling researchers to generate reliable data and make informed decisions in their work.

Introduction: The Central Role of Solubility

4-formyl-N-methylbenzamide is a bifunctional molecule featuring an aromatic core, an aldehyde group, and a secondary amide. This unique combination of functional groups dictates its interaction with various solvents, influencing reaction kinetics, crystallization behavior, and formulation strategies. An understanding of its solubility is not merely academic; it is a prerequisite for efficient process development, from selecting appropriate reaction media to designing purification schemes and formulating stable solutions for screening or administration. This guide serves as a foundational resource for scientists and researchers, providing both the theoretical underpinnings and the practical methodologies required to master the solubility challenges associated with this compound.

Physicochemical Properties & Structural Analysis

To understand solubility, one must first understand the molecule itself.

-

Molecular Structure: C₉H₉NO₂[2]

-

Molecular Weight: 163.17 g/mol

-

Key Functional Groups:

-

Secondary Amide (-CONHCH₃): Capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O oxygen and, to a lesser extent, the nitrogen lone pair).[3][4] This group is polar and significantly influences solubility in protic and polar aprotic solvents.

-

Aldehyde (-CHO): The carbonyl oxygen is a strong hydrogen bond acceptor. This adds to the molecule's overall polarity.

-

Benzene Ring: A non-polar, hydrophobic core that drives solubility in non-polar organic solvents through van der Waals interactions but limits solubility in highly polar, aqueous environments.

-

The molecule's character is therefore amphiphilic—it possesses both polar, hydrophilic regions and a non-polar, hydrophobic region. The balance between these determines its solubility in a given solvent. Based on the principle of "like dissolves like," we can predict that solvents capable of hydrogen bonding and possessing a moderate to high dielectric constant will be effective solubilizing agents.[5]

Theoretical Principles: Why "Like Dissolves Like"

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process. It involves overcoming two primary energy barriers: the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions. Dissolution occurs when the energy released from the formation of new solute-solvent interactions is sufficient to overcome these barriers.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for 4-formyl-N-methylbenzamide, as they can interact strongly with both the amide and aldehyde groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors.[6] They are particularly effective at solvating the polar parts of the molecule. Given their ability to disrupt solute-solute hydrogen bonding without competing as donors, they are often excellent solvents for amides.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. While the benzene ring of 4-formyl-N-methylbenzamide will have a favorable interaction, the highly polar amide and aldehyde groups will not be effectively solvated, leading to predicted low solubility.

Predictive Solubility Profile & Analog Comparative Data

While specific experimental data for 4-formyl-N-methylbenzamide is scarce, we can construct a highly informative predictive profile. Furthermore, we can analyze published data for structurally similar compounds, such as 4-aminobenzamide, to provide an authoritative benchmark.[7]

Table 1: Predicted Solubility of 4-formyl-N-methylbenzamide at Ambient Temperature

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong H-bonding with amide and aldehyde groups. |

| Water | Low | The non-polar benzene ring limits solubility despite H-bonding potential.[8] | |

| Polar Aprotic | Acetone, DMSO, DMF | High to Very High | Strong dipole interactions and H-bond acceptance effectively solvate the polar groups.[6] |

| Acetonitrile | Moderate | Less polar than DMSO/DMF, but still capable of significant dipole interactions. | |

| Ethyl Acetate | Moderate | Acts as an H-bond acceptor; moderate polarity allows interaction with both parts of the molecule. | |

| Non-Polar | Hexane, Heptane | Very Low | Inability to solvate the polar amide and aldehyde functionalities. |

| | Toluene | Low | Pi-stacking with the benzene ring may slightly improve solubility over alkanes. |

Case Study: Experimental Solubility of 4-Aminobenzamide

To ground our predictions in empirical data, the following table summarizes the mole fraction solubility of 4-aminobenzamide, a structurally similar compound, in various solvents at 298.15 K (25 °C). This data provides a valuable quantitative reference.

Table 2: Experimental Mole Fraction Solubility (x₁) of 4-Aminobenzamide at 298.15 K.[7]

| Solvent | Mole Fraction (10³x₁) |

|---|---|

| Methanol | 47.95 |

| Ethanol | 26.51 |

| 1-Propanol | 16.74 |

| Isopropanol | 14.28 |

| 1-Butanol | 12.11 |

| Isobutanol | 9.17 |

| Acetone | 72.93 |

| Acetonitrile | 24.31 |

| Methyl Acetate | 32.11 |

| Ethyl Acetate | 17.02 |

| Butyl Acetate | 7.64 |

| Water | 1.11 |

Analysis : The data for 4-aminobenzamide strongly supports our predictions.[7] Solubility is highest in the polar aprotic solvent acetone, followed by the polar protic solvent methanol.[7] As the alkyl chain of the alcohol increases (from methanol to butanol), the solvent becomes less polar, and solubility decreases accordingly.[7] The very low solubility in water highlights the dominant effect of the hydrophobic benzene ring in an aqueous environment.[7]

Experimental Protocol for Quantitative Solubility Determination

To ensure scientific integrity, solubility must be determined experimentally. The isothermal shake-flask method is a gold-standard, reliable technique.[7] This protocol provides a self-validating system for generating accurate data.

Core Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology (Gravimetric Method)

Objective: To determine the saturation solubility of 4-formyl-N-methylbenzamide in a given solvent at a specified temperature.

Materials:

-

4-formyl-N-methylbenzamide (purity >99%)

-

Analytical grade organic solvents

-

20 mL glass vials with PTFE-lined screw caps

-

Isothermal orbital shaker or water bath

-

Analytical balance (±0.01 mg)

-

Syringes (1-5 mL) and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Vacuum oven or desiccator

Procedure:

-

Preparation: Add an excess amount of solid 4-formyl-N-methylbenzamide to a series of glass vials. "Excess" is critical; ensure a visible amount of undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Tightly cap the vials. Place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Shake at a constant speed for a period sufficient to reach equilibrium (typically 24-72 hours). The system is at equilibrium when solubility measurements at different time points (e.g., 24h and 48h) are statistically identical.

-

Phase Separation: After equilibration, stop the shaking and allow the vials to stand undisturbed in the isothermal bath for at least 2-4 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. To prevent premature crystallization due to temperature changes, ensure the syringe is at the same temperature as the bath. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) vial.

-

Quantification: a. Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant mass of the dried solute is achieved. c. Weigh the vial again to determine the mass of the dissolved 4-formyl-N-methylbenzamide.

-

Calculation:

-

Solubility ( g/100 g solvent):

-

Mass of solvent = (Mass of solution + vial) - (Mass of solute + vial)

-

Solubility = (Mass of solute / Mass of solvent) * 100

-

-

Trustworthiness through Self-Validation:

-

Time to Equilibrium: Run parallel experiments and measure solubility at 24, 48, and 72 hours. The point at which the solubility value plateaus confirms that equilibrium has been reached.

-

Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like XRPD or DSC to confirm that no polymorphic transformation or solvate formation occurred during the experiment, which would alter the solubility value.

-

Reproducibility: Perform each measurement in triplicate to ensure the precision and reliability of the results.

Advanced Analytical Quantification

For higher throughput or lower concentrations, analytical methods are superior to gravimetric analysis.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is ideal. A reversed-phase C18 column is typically suitable.[9] The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile or methanol.[9] A calibration curve must be prepared using standard solutions of known concentration to quantify the amount of dissolved solute in the filtered aliquot.

-

UV-Vis Spectrophotometry: If 4-formyl-N-methylbenzamide has a unique chromophore and does not suffer from interference from the solvent, direct UV-Vis analysis is a rapid alternative.[10] The wavelength of maximum absorbance (λmax) should be determined, and a Beer-Lambert law calibration curve must be generated.

Conclusion for the Practicing Scientist

The solubility of 4-formyl-N-methylbenzamide is a complex interplay between its polar functional groups and its non-polar aromatic core. This guide establishes that polar aprotic solvents like DMSO, DMF, and acetone are likely to be superior solvents, while solubility in non-polar hydrocarbons will be negligible. For protic solvents like alcohols, solubility is expected to be moderate and will decrease as the solvent's non-polar character increases.

For the researcher, this predictive framework is a powerful starting point. However, it must be complemented by rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to drive successful research and development, from optimizing reaction conditions to developing stable formulations.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved December 30, 2025, from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved December 30, 2025, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-formyl-N-methylbenzamide. PubChem Compound Database. Retrieved December 30, 2025, from [Link]

-

Przybyłek, M., & Cysewski, P. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MOST Wiedzy. Retrieved December 30, 2025, from [Link]

-

Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved December 30, 2025, from [Link]

-

Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved December 30, 2025, from [Link]

-

Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved December 30, 2025, from [Link]

-

Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved December 30, 2025, from [Link]

-

World Health Organization. (n.d.). ANNEX 4 Analytical methods and achievability. In Guidelines for drinking-water quality. NCBI Bookshelf. Retrieved December 30, 2025, from [Link]

-

Ouyang, J., et al. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. ResearchGate. Retrieved December 30, 2025, from [Link]

Sources

- 1. Benzamide, 4-formyl-N-methyl- (9CI) | 167837-57-2 [chemicalbook.com]

- 2. 4-formyl-N-methylbenzamide | C9H9NO2 | CID 10487212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceready.com.au [scienceready.com.au]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. youtube.com [youtube.com]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Biological Activity of 4-formyl-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2] The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the untapped potential of 4-formyl-N-methylbenzamide derivatives, a subclass of benzamides that holds promise for the development of novel therapeutic agents. While direct research on 4-formyl-N-methylbenzamide is limited[3], this document will provide a comprehensive overview of the potential biological activities of its derivatives by drawing parallels with structurally related and well-researched benzamide analogs. We will delve into hypothesized mechanisms of action, detailed experimental protocols for in vitro evaluation, and data interpretation frameworks to guide researchers in this nascent field.

Part 1: Anticancer Potential of 4-formyl-N-methylbenzamide Derivatives

The fight against cancer is a primary focus of drug discovery, and numerous benzamide derivatives have emerged as potent antitumor agents.[4][5][6] The introduction of a formyl group at the para position and a methyl group on the amide nitrogen of the benzamide scaffold presents a unique opportunity for designing novel anticancer compounds.

Hypothesized Mechanism of Action: Tubulin Polymerization Inhibition

A well-established mechanism of action for several N-benzylbenzamide derivatives is the inhibition of tubulin polymerization.[7][8] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9] It is hypothesized that 4-formyl-N-methylbenzamide derivatives could also bind to the colchicine binding site on tubulin, thereby inhibiting its polymerization.[8]

Caption: Hypothesized mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary screening tool for potential anticancer agents.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-formyl-N-methylbenzamide derivatives against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[4][10][12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

4-formyl-N-methylbenzamide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10][11]

-

Incubation: Incubate the plates for 48-72 hours.[10]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Data Presentation: Comparative Cytotoxicity of Benzamide Derivatives

While specific data for 4-formyl-N-methylbenzamide derivatives are not yet available, the following table presents the cytotoxic activity of structurally related benzamide compounds to provide a comparative perspective.

| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 | Lung | 7.5 | MTT | [10] |

| HeLa | Cervical | 9.3 | MTT | [10] | |

| MCF-7 | Breast | 8.9 | MTT | [10] | |

| 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 | Renal | 14.46 | MTT | [10] |

| NCI-H23 | Lung | 13.97 | MTT | [10] | |

| MDAMB-231 | Breast | 11.35 | MTT | [10] | |

| N-benzylbenzamide derivative (20b) | Various | 0.012-0.027 | [8] | ||

| Flavonoid-based amide derivative (7t) | MDA-MB-231 | Breast | 1.76 | CCK8 | [13] |

Part 2: Antimicrobial Potential of 4-formyl-N-methylbenzamide Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[14] Benzamide derivatives have shown promise in this area, exhibiting both antibacterial and antifungal activities.[1][2]

Hypothesized Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis

While various mechanisms could be at play, a plausible hypothesis for the antimicrobial action of benzamide derivatives is the inhibition of key enzymes involved in bacterial cell wall synthesis. The structural features of 4-formyl-N-methylbenzamide derivatives may allow them to interact with and inhibit enzymes such as penicillin-binding proteins (PBPs), leading to a compromised cell wall and eventual cell lysis.

Caption: Hypothesized inhibition of bacterial cell wall synthesis.

Experimental Protocol: In Vitro Antimicrobial Activity Assessment (Agar Well Diffusion Method)

The agar well diffusion method is a widely used and cost-effective technique to screen for the antimicrobial activity of new compounds.[14][15][16]

Objective: To determine the zone of inhibition of 4-formyl-N-methylbenzamide derivatives against various microbial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[15]

-

Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)[15]

-

Sterile Petri dishes

-

4-formyl-N-methylbenzamide derivatives (dissolved in DMSO)

-

Standard antibiotics (e.g., Ampicillin) and antifungals (e.g., Amphotericin B) as positive controls[15]

-

Sterile cork borer (6 mm diameter)

Procedure:

-

Preparation of Inoculum: Prepare a microbial suspension equivalent to 0.5 McFarland standard.[15]

-

Plate Inoculation: Spread 100 µL of the microbial suspension evenly onto the surface of the agar plates.[15]

-

Well Creation: Aseptically create wells (6 mm in diameter) in the agar using a sterile cork borer.[16]

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution into each well. Include wells for the positive control and a DMSO vehicle control.[15][16]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.[15]

Data Presentation: Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of some synthetic compounds to provide a benchmark for future studies on 4-formyl-N-methylbenzamide derivatives.

| Compound Class | Microbial Strain | Zone of Inhibition (mm) | Reference |

| Spiro-isoxazoline derivative (3b) | S. aureus | 14.00 ± 2.00 | [15] |

| B. subtilis | 12.33 ± 1.52 | [15] | |

| E. coli | 8.33 ± 0.57 | [15] | |

| C. albicans | 11.00 ± 1.00 | [15] | |

| N-benzamide derivative (5a) | B. subtilis | 25 | [2] |

| E. coli | 31 | [2] |

Part 3: Enzyme Inhibition Potential

Benzamide derivatives are also known to be effective enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[1]

Potential Targets: HDACs and PARPs

-

Histone Deacetylases (HDACs): HDAC inhibitors are a class of anticancer agents that cause the hyperacetylation of histones, leading to changes in gene expression and the induction of apoptosis in cancer cells. Several N-substituted benzamide derivatives have been evaluated as HDAC inhibitors.[4][5]

-

Poly(ADP-ribose) Polymerases (PARPs): PARP inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms. 3-aminobenzamide is a known PARP inhibitor, suggesting that other benzamide derivatives could also target this enzyme family.[10]

Experimental Workflow: General Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

This technical guide has outlined the significant potential of 4-formyl-N-methylbenzamide derivatives as a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. By leveraging the extensive research on related benzamide analogs, we have provided a framework for the systematic investigation of this compound class. The detailed experimental protocols and data presentation formats are intended to facilitate reproducible and high-quality research. Future studies should focus on the synthesis of a diverse library of 4-formyl-N-methylbenzamide derivatives and their comprehensive in vitro and in vivo evaluation. Further elucidation of their mechanisms of action will be crucial for their advancement as clinical candidates.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- Bouziane, A., et al. (2025). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. Frontiers in Chemistry.

- CLSI. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.

- Gurunath, S., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14(34), 24163-24174.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Iqbal, M. A., et al. (2022). Synthesis, in vitro, and in silico anti-cancer studies of substituted benzimidamide and its Cu(II) complex. Journal of the Iranian Chemical Society, 19(8), 3267-3281.

- Saleh, I. A., et al. (2023).

- Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38, 369-380.

- Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1105.

- Xu, S., et al. (2022). Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. European Journal of Medicinal Chemistry, 238, 114483.

- Glushkov, V. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1218.

- Khan, I., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Chemical Technology, 18(2), 241-249.

- BenchChem. (n.d.). Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule. BenchChem.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(12), 1275-1283.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10487212, 4-formyl-N-methylbenzamide. PubChem.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14327177, 4-Formyl-N-methylbenzenesulfonamide. PubChem.

- De Borggraeve, W. M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research, 20(3A), 1723-1726.

- El-Sherbiny, I. M., et al. (2015). Quaternized N-substituted carboxymethyl chitosan derivatives as antimicrobial agents. International Journal of Biological Macromolecules, 79, 655-663.

- Patil, S. B., et al. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 221-228.